molecular formula C20H20N2O4 B3505704 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one

Cat. No. B3505704
M. Wt: 352.4 g/mol
InChI Key: ZERBKAMMOMJOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one, also known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer, inflammation, and metabolic disorders.

Mechanism of Action

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one inhibits the activity of PI3Ks, which are enzymes involved in various cellular processes such as cell growth, proliferation, and survival. PI3Ks are activated by various growth factors and cytokines, and their dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PI3K activity, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can block downstream signaling pathways such as the Akt/mTOR pathway, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell cycle progression. It also has anti-angiogenic properties, which can inhibit the growth of new blood vessels that supply nutrients to cancer cells. Inflammatory cells, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can improve insulin sensitivity and glucose uptake in adipocytes, making it a potential treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has several advantages for lab experiments. It is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has some limitations. It can inhibit other kinases in addition to PI3Ks, leading to off-target effects. Additionally, its effects can be cell type-specific, making it important to validate its effects in different cell types.

Future Directions

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has several potential future directions. It can be further investigated for its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Additionally, its off-target effects can be further studied to identify potential new targets for drug development. Finally, its effects in combination with other drugs can be investigated to identify potential synergistic effects.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. It has also been investigated for its potential role in treating metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-12-11-21-7-9-22(10-8-21)19(24)17-13-16-15-4-2-1-3-14(15)5-6-18(16)26-20(17)25/h1-6,13,23H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERBKAMMOMJOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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